Tetrandrine
Tetrandrine
(+)-Tetrandrine is a member of isoquinolines and a bisbenzylisoquinoline alkaloid.
Tetrandrine is a natural product found in Stephania tetrandra, Cyclea barbata, and other organisms with data available.
Tetrandrine is a natural, bis-benzylisoquinoline alkaloid isolated from the root of the plant Radix stephania tetrandrae. Tetrandrine non-selectively inhibits calcium channel activity and induces G1 blockade of the G1 phase of the cell cycle and apoptosis in various cell types, resulting in immunosuppressive, anti-proliferative and free radical scavenging effects. This agent also increases glucose utilization by enhancing hepatocyte glycogen synthesis, resulting in the lowering of plasma glucose. (NCI04)
Tetrandrine is a natural product found in Stephania tetrandra, Cyclea barbata, and other organisms with data available.
Tetrandrine is a natural, bis-benzylisoquinoline alkaloid isolated from the root of the plant Radix stephania tetrandrae. Tetrandrine non-selectively inhibits calcium channel activity and induces G1 blockade of the G1 phase of the cell cycle and apoptosis in various cell types, resulting in immunosuppressive, anti-proliferative and free radical scavenging effects. This agent also increases glucose utilization by enhancing hepatocyte glycogen synthesis, resulting in the lowering of plasma glucose. (NCI04)
Brand Name:
Vulcanchem
CAS No.:
518-34-3
VCID:
VC0548825
InChI:
InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m0/s1
SMILES:
COC1=C(C2=C(C=C1OC)CCN(C)[C@]2(C3)[H])OC4=CC5=C(C=C4OC)CCN(C)[C@]5(CC6=CC=C(OC7=CC3=CC=C7OC)C=C6)[H]
Molecular Formula:
C38H42N2O6
Molecular Weight:
622.7 g/mol
Tetrandrine
CAS No.: 518-34-3
Inhibitors
VCID: VC0548825
Molecular Formula: C38H42N2O6
Molecular Weight: 622.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | (+)-Tetrandrine is a member of isoquinolines and a bisbenzylisoquinoline alkaloid. Tetrandrine is a natural product found in Stephania tetrandra, Cyclea barbata, and other organisms with data available. Tetrandrine is a natural, bis-benzylisoquinoline alkaloid isolated from the root of the plant Radix stephania tetrandrae. Tetrandrine non-selectively inhibits calcium channel activity and induces G1 blockade of the G1 phase of the cell cycle and apoptosis in various cell types, resulting in immunosuppressive, anti-proliferative and free radical scavenging effects. This agent also increases glucose utilization by enhancing hepatocyte glycogen synthesis, resulting in the lowering of plasma glucose. (NCI04) |
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CAS No. | 518-34-3 |
Product Name | Tetrandrine |
Molecular Formula | C38H42N2O6 |
Molecular Weight | 622.7 g/mol |
IUPAC Name | (1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |
Standard InChI | InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m0/s1 |
Standard InChIKey | WVTKBKWTSCPRNU-KYJUHHDHSA-N |
Isomeric SMILES | CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |
SMILES | COC1=C(C2=C(C=C1OC)CCN(C)[C@]2(C3)[H])OC4=CC5=C(C=C4OC)CCN(C)[C@]5(CC6=CC=C(OC7=CC3=CC=C7OC)C=C6)[H] |
Canonical SMILES | CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |
Appearance | Solid powder |
Melting Point | 217.5 °C |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >5 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 6,6',7,12-tetramethoxy-2,2'-dimethyl-1 beta-berbaman d-tetrandrine hanjisong isotetrandrine isotetrandrine dihydrochloride NSC-77037 tetradrine tetrandrine tetrandrine dihydrochloride, (1beta)-isomer tetrandrine, (1'beta)-isome |
Reference | 1: Chen Y, Tsai YH, Tseng SH. The potential of tetrandrine as a protective agent for ischemic stroke. Molecules. 2011 Sep 16;16(9):8020-32. doi: 10.3390/molecules16098020. Review. PubMed PMID: 21926947. 2: Chen Y, Tseng SH. The Potential of Tetrandrine against Gliomas. Anticancer Agents Med Chem. 2010 Sep;10(7):534-42. Review. PubMed PMID: 20879981. 3: Wang G, Lemos JR, Iadecola C. Herbal alkaloid tetrandrine: fron an ion channel blocker to inhibitor of tumor proliferation. Trends Pharmacol Sci. 2004 Mar;25(3):120-3. Review. PubMed PMID: 15058281. 4: Chen BA, Wang W, Lin GW. [Progression on studies of treatment of tumor with tetrandrine]. Zhongguo Zhong Xi Yi Jie He Za Zhi. 2001 Aug;21(8):636-8. Review. Chinese. PubMed PMID: 12575583. 5: Xie QM, Tang HF, Chen JQ, Bian RL. Pharmacological actions of tetrandrine in inflammatory pulmonary diseases. Acta Pharmacol Sin. 2002 Dec;23(12):1107-13. Review. PubMed PMID: 12466048. 6: Chen YJ. Potential role of tetrandrine in cancer therapy. Acta Pharmacol Sin. 2002 Dec;23(12):1102-6. Review. PubMed PMID: 12466047. 7: Lai JH. Immunomodulatory effects and mechanisms of plant alkaloid tetrandrine in autoimmune diseases. Acta Pharmacol Sin. 2002 Dec;23(12):1093-101. Review. PubMed PMID: 12466046. 8: Rao MR. Effects of tetrandrine on cardiac and vascular remodeling. Acta Pharmacol Sin. 2002 Dec;23(12):1075-85. Review. PubMed PMID: 12466044. 9: Yao WX, Jiang MX. Effects of tetrandrine on cardiovascular electrophysiologic properties. Acta Pharmacol Sin. 2002 Dec;23(12):1069-74. Review. PubMed PMID: 12466043. 10: Kwan CY, Achike FI. Tetrandrine and related bis-benzylisoquinoline alkaloids from medicinal herbs: cardiovascular effects and mechanisms of action. Acta Pharmacol Sin. 2002 Dec;23(12):1057-68. Review. PubMed PMID: 12466042. 11: Li DG, Wang ZR, Lu HM. Pharmacology of tetrandrine and its therapeutic use in digestive diseases. World J Gastroenterol. 2001 Oct;7(5):627-9. Review. PubMed PMID: 11819843. 12: Wong TM, Wu S, Yu XC, Li HY. Cardiovascular actions of Radix Stephaniae Tetrandrae: a comparison with its main component, tetrandrine. Acta Pharmacol Sin. 2000 Dec;21(12):1083-8. Review. PubMed PMID: 11603280. 13: Leung YM, Kwan CY, Loh TT. Capacitative Ca2+ entry in HL-60 cells: tetrandrine and SK & F 96365 as probes. Zhongguo Yao Li Xue Bao. 1996 Mar;17(2):97-101. Review. PubMed PMID: 9772652. 14: Wang G, Lemos JR. Tetrandrine: a new ligand to block voltage-dependent Ca2+ and Ca(+)-activated K+ channels. Life Sci. 1995;56(5):295-306. Review. PubMed PMID: 7837929. |
PubChem Compound | 73078 |
Last Modified | Aug 15 2023 |
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